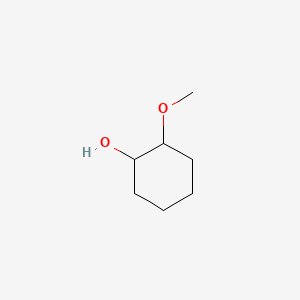
4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one is a type of organic compound known as an isoquinoline. Isoquinolines are compounds containing an isoquinoline moiety, which is a bicyclic heterocycle made up of a benzene ring fused to a piperidine ring .
Molecular Structure Analysis
The molecule consists of a benzene ring fused to a piperidine ring, with a bromine atom attached to the 4th carbon atom and a methyl group attached to the 3rd carbon atom .科学的研究の応用
Synthesis and Chemical Reactions
Rhodium-Catalyzed Synthesis : 4-bromo-1,2-dihydroisoquinolines, including 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one, can be synthesized from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles. A key intermediate in this process is a bromonium ylide, formed by intramolecular nucleophilic attack, facilitated by a rhodium catalyst (He et al., 2016).
Halohydrin Transformation : 4-Bromo-1,2-dihydroisoquinolines can be converted into various other compounds through base-induced rearrangement reactions. This includes transformations into isochromenes and new isoquinolines, demonstrating its versatility in chemical synthesis (Kirby et al., 1979).
Biological Applications and Antitumor Activity
Development of Antitumor Agents : 4-Bromo-3-arylisoquinolines are used in the synthesis of indeno[1,2-c]isoquinolines, which have been tested for cytotoxicity and DNA-topoisomerase 1 inhibitory activity. This suggests potential applications in cancer treatment (Cho et al., 2007).
Synthesis of Isoquinoline Derivatives : N-substituted 1,2-dihydrobenz[g]isoquinoline-5,10-diones and their 4-methyl derivatives, related to pentalongin, have been synthesized using this compound. These compounds represent a new class with potential biological activity (Jacobs et al., 2008).
Other Relevant Studies
Stereochemical Studies : The stereochemistry of this compound derivatives has been explored, showing the significance of this compound in understanding complex stereochemical arrangements in organic chemistry (Sugiura et al., 1997).
Reactions with Potassium Amide : Studies involving the reactions of bromoethoxyisoquinolines, including this compound, with potassium amide have revealed complex reaction pathways and products, highlighting its chemical reactivity (Sanders et al., 2010).
将来の方向性
The future directions for this compound could involve studying its potential applications in various fields such as medicinal chemistry, given the biological activity exhibited by some isoquinoline derivatives . Further studies could also explore its reactivity and potential use in synthetic chemistry.
作用機序
- The primary targets of this compound are not explicitly mentioned in the literature I found. However, it belongs to the class of dihydroisoquinolinones , which exhibit various biological and pharmacological properties .
Target of Action
Mode of Action
特性
| { "Design of the Synthesis Pathway": "The synthesis of 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "3-methyl-4-nitroisoquinolin-1-one", "sodium borohydride", "acetic acid", "bromine" ], "Reaction": [ "Reduction of 3-methyl-4-nitroisoquinolin-1-one with sodium borohydride in acetic acid to yield 3-methyl-4-aminoisquinolin-1-one", "Bromination of 3-methyl-4-aminoisquinolin-1-one with bromine to yield 4-bromo-3-methyl-1,2-dihydroisoquinolin-1-one" ] } | |
CAS番号 |
867006-65-3 |
分子式 |
C10H8BrNO |
分子量 |
238.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



